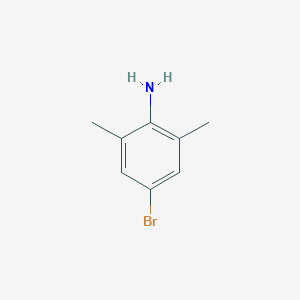

4-Bromo-2,6-dimethylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLAYJCJLHNIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179345 | |

| Record name | 4-Bromo-2,6-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24596-19-8 | |

| Record name | 4-Bromo-2,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24596-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024596198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24596-19-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2,6-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2,6-xylidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W5K8J5F6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Bromo-2,6-dimethylaniline from 2,6-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2,6-dimethylaniline, a key intermediate in the pharmaceutical industry, from its precursor 2,6-dimethylaniline (B139824). The document outlines the prevalent synthetic methodologies, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound, also known as 4-bromo-2,6-xylidine, is a crucial building block in organic synthesis. Its primary application lies in the production of active pharmaceutical ingredients (APIs), most notably as an intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor Rilpivirine, which is used in the treatment of HIV-1.[1] The synthesis of this compound involves the electrophilic bromination of 2,6-dimethylaniline, a reaction that requires careful control of conditions to achieve high selectivity and yield.[1]

Reaction Principle

The synthesis of this compound from 2,6-dimethylaniline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) and the two methyl groups (-CH₃) on the benzene (B151609) ring are ortho-, para-directing activating groups. Due to steric hindrance from the two methyl groups at the ortho positions, the incoming electrophile (bromine) is directed to the para position (position 4).

To achieve high selectivity for the mono-brominated product at the para position, the reaction is typically carried out in a strongly acidic medium. The acid protonates the highly activating amino group to form the anilinium ion. This deactivates the ring and prevents over-bromination and the formation of side products.[2] The bromination of 2,6-dimethylaniline in a strongly acidic medium can, however, also lead to the formation of 3-bromo-2,6-dimethylaniline (B2819372) as a byproduct.[3][4]

Experimental Protocols

Two primary methods for the bromination of 2,6-dimethylaniline are prevalent: bromination in an aqueous acidic medium and bromination in glacial acetic acid.

Method 1: Bromination in Aqueous Hydrochloric Acid [2]

This method involves the in-situ formation of the anilinium salt followed by the controlled addition of bromine.

Experimental Procedure:

-

To a solution of 12.4 g (102 mmol) of 2,6-dimethylaniline in 200 mL of water, slowly add 20 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0°C in an ice bath, ensuring the pH of the system is below 2.

-

Over a period of 2 hours, slowly introduce 125 mmol of liquid bromine vapor into the reaction system while maintaining the temperature at 0°C.

-

Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297):petroleum ether (1:8).

-

Upon completion of the reaction, a significant amount of pinkish-white precipitate will have formed. Filter the solid.

-

Slowly add a saturated aqueous solution of sodium carbonate to the filtrate until the pH is greater than 12. A red oily substance will form.

-

Extract the organic phase with petroleum ether (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Allow the concentrated solution to stand overnight at a low temperature to induce crystallization.

-

Filter the resulting purple needle-shaped crystals by vacuum filtration to obtain 13.7 g of this compound (67% yield).

Method 2: Bromination in Glacial Acetic Acid [3]

This method utilizes glacial acetic acid as the solvent and can yield a higher percentage of the desired product.

Experimental Procedure:

-

Dissolve 2,6-dimethylaniline in glacial acetic acid in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, continue stirring at room temperature for a specified period.

-

Pour the reaction mixture into a large volume of water.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol (B145695) or petroleum ether.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Method 1 (Aqueous HCl) | Method 2 (Glacial Acetic Acid) | Reference |

| Starting Material | 2,6-dimethylaniline | 2,6-dimethylaniline | |

| Brominating Agent | Liquid Bromine | Bromine in Acetic Acid | |

| Solvent | Water, Hydrochloric Acid | Glacial Acetic Acid | [2],[3] |

| Reaction Temperature | 0°C to Room Temperature | Low Temperature (e.g., 0-10°C) | [2] |

| Reaction Time | ~2-4 hours | Not specified | [2] |

| Yield | 67% | 80-85% | [2],[3] |

| Product Melting Point | 47.3-48.0°C | 48-51°C | [2],[1] |

| Product Appearance | Purple needle-shaped crystals | Brown crystal | [2],[1] |

| Molecular Formula | C₈H₁₀BrN | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | 200.08 g/mol | [1] |

Purification and Characterization

Purification of this compound is typically achieved through recrystallization.[1] Petroleum ether is a commonly used solvent for this purpose.[2] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

The final product can be characterized by various analytical techniques:

-

Melting Point: The melting point of pure this compound is in the range of 48-51°C.[1][5]

-

Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction. A common eluent system is a mixture of ethyl acetate and petroleum ether.[2]

-

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy can be used to confirm the structure of the final product.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for the synthesis and the underlying reaction mechanism.

Figure 1: A flowchart illustrating the key steps in the synthesis of this compound.

Figure 2: The reaction mechanism for the electrophilic bromination of 2,6-dimethylaniline.

Safety Considerations

-

2,6-dimethylaniline: This compound is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bromine: Bromine is highly corrosive, toxic, and causes severe burns. It should be handled with extreme care in a fume hood, and appropriate PPE, including heavy-duty gloves and a face shield, should be worn.

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with appropriate PPE.

-

Organic Solvents: Petroleum ether and other organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of this compound from 2,6-dimethylaniline is a well-established process that is critical for the production of various fine chemicals and pharmaceuticals. The choice of reaction conditions, particularly the solvent and the method of bromine addition, significantly impacts the yield and purity of the final product. By carefully controlling these parameters, researchers and drug development professionals can efficiently produce this valuable intermediate for their applications.

References

4-Bromo-2,6-dimethylaniline: A Technical Guide for Researchers

CAS Number: 24596-19-8

This technical guide provides an in-depth overview of 4-Bromo-2,6-dimethylaniline, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and applications.

Core Properties and Specifications

This compound, also known as 4-bromo-2,6-xylidine, is a substituted aniline (B41778) that serves as a crucial building block in organic chemistry. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 24596-19-8 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol [1] |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 48-51 °C |

| Boiling Point | 258.8 ± 35.0 °C at 760 mmHg[1] |

| Density | 1.4 ± 0.1 g/cm³[1] |

| Solubility | Soluble in chloroform (B151607) and methanol. Insoluble in water. |

| Flash Point | 110.3 ± 25.9 °C[1] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the electrophilic bromination of 2,6-dimethylaniline (B139824). The following protocol is a representative example.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylaniline in a suitable solvent such as glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintaining a low temperature is crucial to control the reaction and minimize the formation of byproducts.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water. The product, this compound, will precipitate out of the solution.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol (B145695) or hexane, to yield a crystalline solid.

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of formic or phosphoric acid can be used.

-

Detection: UV detection at a wavelength of approximately 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The proton NMR spectrum will show characteristic peaks for the aromatic protons, the amine protons, and the methyl protons. The aromatic protons will appear as a singlet due to the symmetrical substitution pattern. The methyl groups will also appear as a singlet. The amine protons will be a broad singlet.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the four types of aromatic carbons and one signal for the two equivalent methyl carbons.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Rilpivirine Synthesis

A primary application of this compound is in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Rilpivirine is a diarylpyrimidine derivative, and this compound forms one of the aryl groups in its structure.

Mechanism of Action of Rilpivirine:

Rilpivirine functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme.[2] This enzyme is critical for the replication of the virus, as it transcribes the viral RNA into DNA, which is then integrated into the host cell's genome. Rilpivirine binds to an allosteric site on the reverse transcriptase, inducing a conformational change that disrupts the enzyme's active site and prevents it from carrying out its function.[2][3][4] This ultimately blocks the viral replication cycle.

References

Spectroscopic Profile of 4-Bromo-2,6-dimethylaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Bromo-2,6-dimethylaniline (CAS No. 24596-19-8), a crucial intermediate in the synthesis of various chemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.

Introduction

This compound, also known as 4-bromo-2,6-xylidine, is an aromatic amine whose structural integrity is paramount in its subsequent applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the unambiguous identification and purity assessment of this compound. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with standardized experimental protocols.

Spectroscopic Data Analysis

The following sections provide a detailed breakdown of the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.044 | Singlet | 2H | Ar-H |

| 3.53 | Singlet | 2H | -NH₂ |

| 2.123 | Singlet | 6H | -CH₃ |

Table 1: ¹H NMR Spectroscopic Data for this compound. [1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | C-N |

| 131.2 | C-H (aromatic) |

| 122.2 | C-CH₃ |

| 113.1 | C-Br |

| 17.6 | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3473, 3385 | Strong | N-H Stretch (asymmetric & symmetric) |

| 2962, 2921 | Medium | C-H Stretch (aliphatic) |

| 1621 | Strong | N-H Bend |

| 1568 | Strong | C=C Stretch (aromatic) |

| 1285 | Medium | C-N Stretch |

| 853 | Strong | C-H Bend (aromatic) |

| 545 | Medium | C-Br Stretch |

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

| m/z | Relative Intensity (%) | Assignment |

| 201 | 96.70 | [M+2]⁺ Molecular ion (with ⁸¹Br isotope) |

| 199 | 99.99 | [M]⁺ Molecular ion (with ⁷⁹Br isotope) |

| 120 | 73.60 | [M - Br]⁺ Fragment |

| 200 | 22.90 | [M+1]⁺ Isotopic peak |

| 91 | 15.70 | [C₇H₇]⁺ Tropylium ion fragment |

Table 4: Mass Spectrometry Data for this compound. [2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition for ¹H NMR :

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a longer relaxation delay (5-10 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

Accumulate a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

IR Spectroscopy Protocol (ATR Method)

-

Sample Preparation : Place a small amount of solid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to obtain a high-quality spectrum.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Instrumentation : Employ a mass spectrometer with an Electron Impact (EI) ionization source.

-

Data Acquisition :

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Data Analysis : Identify the molecular ion peak [M]⁺ and the [M+2]⁺ peak, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Analyze the fragmentation pattern to support the proposed structure.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted below.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

physical and chemical properties of 4-Bromo-2,6-dimethylaniline

An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Bromo-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, actionable data and methodologies.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1][2][3] |

| CAS Number | 24596-19-8[1][2][3][4][5] |

| Molecular Formula | C₈H₁₀BrN[1][2][3][4][5] |

| Molecular Weight | 200.08 g/mol [4][5][6] |

| Synonyms | 4-Bromo-2,6-xylidine, 4-amino-3,5-dimethylbromobenzene, 2-Amino-5-bromo-m-xylene[4] |

| InChI Key | QGLAYJCJLHNIGJ-UHFFFAOYSA-N[1][2][3][7] |

| SMILES | CC1=CC(Br)=CC(C)=C1N[1][2][3][7] |

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value | Source |

| Appearance | Pale brown to dark brown or grey crystals, powder, or lumps.[1][3] Can also appear as a brown crystal or white to reddish crystalline powder.[4][5] | [1][3][4][5] |

| Melting Point | 48-51 °C[4][5][7][8] | [4][5][7][8] |

| Boiling Point | 258.8 ± 35.0 °C at 760 mmHg[4] | [4] |

| Density | 1.4 ± 0.1 g/cm³[4] | [4] |

| Flash Point | 110.3 ± 25.9 °C[4] | [4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Insoluble in water.[6] | [6] |

| Vapor Pressure | 0.0134 mmHg at 25 °C[5][6] | [5][6] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of an aromatic amine. The amino group can be protonated in the presence of acids, and the aromatic ring can undergo further electrophilic substitution, although the existing substituents influence the position of new functional groups.

| Property | Description | Source |

| Stability | Stable under normal conditions.[9] | [9] |

| Incompatibilities | Incompatible with strong oxidizing agents, acids, and metals.[10][11] | [10][11] |

| Reactivity | Reacts with acid solutions to form hydrogen bromide gas and ammonium (B1175870) chloride crystals.[8] | [8] |

| Hazardous Decomposition | Under combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[11] | [11] |

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

¹H NMR

The proton NMR spectrum provides characteristic signals for the aromatic protons, the amine protons, and the methyl group protons.

| Assignment | Chemical Shift (ppm) | Source |

| Aromatic CH | ~7.04 | [12] |

| Amine NH₂ | ~3.53 | [12] |

| Methyl CH₃ | ~2.12 | [12] |

Note: The solvent used was CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of key functional groups. For this compound, the spectrum conforms to its structure, though specific peak values were not detailed in the provided search results.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 2,6-dimethylaniline (B139824).

Method 1: Bromination using Liquid Bromine Steam [13]

-

Reaction Setup: In a reaction vessel, 12.4 g (102 mmol) of 2,6-dimethylaniline is dissolved in a mixture of 20 ml of hydrochloric acid and 200 ml of water. The mixture is stirred until the pH is less than 2.

-

Cooling: The reaction vessel is placed in an ice bath and cooled to 0 °C.

-

Bromination: Over a period of 2 hours, 125 mmol of liquid bromine steam is slowly introduced into the reaction mixture. The slow addition is crucial to control the reaction and minimize side products.

-

Reaction Monitoring: The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate (B1210297) and petroleum ether (1:8 v/v).

-

Work-up: Once the reaction is complete, a large amount of pinkish-white precipitate will have formed. The solid is collected by filtration. The filtrate is then treated with a saturated aqueous solution of sodium carbonate to adjust the pH to greater than 12, which results in the formation of a red oily substance.

-

Extraction: The organic product is extracted with petroleum ether (3 x 50 ml).

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated.

Method 2: Bromination using N-Bromosuccinimide (NBS) [8]

-

Reaction Setup: In a 10 mL stainless steel grinding jar, place 100 mg (0.73 mmol) of 1-methoxy-3,5-dimethylbenzene, 260 mg (1.46 mmol) of N-bromosuccinimide (NBS), and a 5 mm diameter stainless steel ball.

-

Ball Milling: The reaction is carried out by ball milling.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) and ¹H NMR.

-

Work-up: Upon completion, the reaction mixture is transferred to 30 mL of ethyl acetate and cooled to 0°C.

-

Purification: The mixture is filtered to separate the product-containing filtrate from the spent succinimide (B58015) precipitate. The filtrate is then concentrated under vacuum to yield the product.

Purification

The primary method for purifying this compound is recrystallization.

-

Solvent Selection: Petroleum ether is a suitable solvent for recrystallization.[13]

-

Procedure: The crude product is dissolved in a minimal amount of hot petroleum ether to create a saturated solution. The solution is then allowed to cool slowly and is left undisturbed at a low temperature (-10 °C) for an extended period (e.g., 12 hours) to promote the growth of large, purple-red needle-shaped crystals.[13]

-

Isolation: The purified crystals are isolated by filtration.

Analysis

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Gas Chromatography (GC): Purity is typically assessed by GC, with an expected assay of ≥97.5%.[1][2][3]

-

Fourier-Transform Infrared Spectroscopy (FTIR): The identity of the compound is confirmed by comparing its FTIR spectrum with a reference spectrum.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule by analyzing the chemical shifts and integration of the protons.

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[9] |

| Skin Irritation | Causes skin irritation.[9] |

| Eye Irritation | Causes serious eye irritation.[9] |

| Personal Protective Equipment | Wear protective gloves, protective clothing, and eye/face protection.[9][14] Use only in a well-ventilated area.[14] |

Always consult the Safety Data Sheet (SDS) before handling this chemical.[9][14]

Applications

This compound is a crucial intermediate in the synthesis of various organic compounds. Notably, it is a key building block in the production of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[4] Its chemical structure also makes it a valuable precursor for the synthesis of dyes and other fine chemicals.[4]

References

- 1. A10712.09 [thermofisher.com]

- 2. This compound, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. innospk.com [innospk.com]

- 5. chembk.com [chembk.com]

- 6. lbaochemicals.com [lbaochemicals.com]

- 7. 4-溴-2,6-二甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 24596-19-8 [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 4-Bromo-N,N-dimethylaniline | CAS#:586-77-6 | Chemsrc [chemsrc.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound(24596-19-8) 1H NMR spectrum [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. chemicalbook.com [chemicalbook.com]

Technical Guide: Solubility, Synthesis, and Application of 4-Bromo-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Bromo-2,6-dimethylaniline (CAS No. 24596-19-8), also known as 4-bromo-2,6-xylidine, is a substituted aniline (B41778) that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a bromine atom and two methyl groups on the aniline ring, imparts unique reactivity and steric properties that are leveraged in the synthesis of complex molecules. Notably, it is a key intermediate in the production of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[2] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | [2] |

| Molecular Weight | 200.08 g/mol | [2] |

| Appearance | Light yellow to brown crystalline solid | [2] |

| Melting Point | 48-51 °C | [2] |

| Boiling Point | 258.8 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and qualitative statements from various sources, a predicted solubility profile can be established.[4] The presence of the nonpolar benzene (B151609) ring and methyl groups, combined with the polar amine and bromine functional groups, suggests solubility in a range of organic solvents.

Table of Predicted Solubility in Common Organic Solvents:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Soluble | The nonpolar aromatic ring and methyl groups will interact favorably with the nonpolar solvent through London dispersion forces.[5] |

| Toluene (B28343) | Nonpolar Aromatic | Soluble | Similar to hexane, the aromatic nature of toluene will facilitate dissolution.[5] |

| Chloroform (B151607) | Polar Aprotic | Soluble | The polarity of chloroform can interact with the polar amine and bromo groups. It is explicitly mentioned as a solvent. |

| Methanol | Polar Protic | Soluble | The amine group can form hydrogen bonds with the protic solvent, and it is explicitly mentioned as a solvent. |

| Ethanol (B145695) | Polar Protic | Soluble | Similar to methanol, hydrogen bonding between the amine group and the hydroxyl group of ethanol will promote solubility.[6] |

| Acetone (B3395972) | Polar Aprotic | Soluble | The dipole-dipole interactions between acetone and the polar functional groups of the aniline derivative will facilitate dissolution.[5] |

| Ethyl Acetate (B1210297) | Polar Aprotic | Soluble | Similar to acetone, dipole-dipole interactions will be the primary driving force for solubility.[5] |

| Water | Polar Protic | Insoluble to Sparingly Soluble | The large hydrophobic benzene ring and methyl groups are expected to significantly limit its solubility in water, despite the presence of a polar amine group.[6] |

Experimental Protocols

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, methanol, etc.)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Magnetic stirrer and stir bars or vortex mixer

-

Constant temperature bath or hot plate with temperature control

-

Calibrated pipettes or burette

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 100 mg) and place it into a clean, dry vial.

-

Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: After the equilibration period, visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

-

Incremental Addition: If undissolved solid remains, add a known, small increment of the solvent (e.g., 0.5 mL).

-

Re-equilibration: Return the vial to the constant temperature bath and stir for another extended period to ensure equilibrium.

-

Repeat: Repeat steps 5 and 6 until the solid is completely dissolved.

-

Calculation: The solubility can be calculated based on the total mass of the solute and the total volume of the solvent required for complete dissolution. The result can be expressed in g/L, mg/mL, or mol/L.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the bromination of 2,6-dimethylaniline (B139824).[9]

Materials:

-

2,6-Dimethylaniline

-

Hydrochloric acid (concentrated)

-

Liquid bromine

-

Sodium carbonate (saturated aqueous solution)

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Ice bath

-

Reaction flask, dropping funnel, and stirrer

Procedure: [9]

-

Acidification: In a reaction flask, dissolve 2,6-dimethylaniline (e.g., 12.4 g, 102 mmol) in a mixture of hydrochloric acid (20 mL) and water (200 mL). Cool the solution to 0 °C in an ice bath. The pH of the system should be less than 2 to passivate the amino group.

-

Bromination: Slowly add liquid bromine (e.g., 125 mmol) to the cooled solution over a period of 2 hours with continuous stirring. The slow addition is crucial to control the reaction and minimize the formation of by-products.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate and petroleum ether (e.g., 1:8 v/v).

-

Isolation: Once the reaction is complete (indicated by the consumption of the starting material on TLC), filter the resulting pinkish-white precipitate.

-

Neutralization: Suspend the filtered solid in water and slowly add a saturated aqueous solution of sodium carbonate until the pH is greater than 12. This will deprotonate the aniline salt and generate the free base as a reddish oil.

-

Extraction: Extract the oily product with petroleum ether (3 x 50 mL).

-

Drying and Crystallization: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure. Allow the concentrated solution to stand overnight at a low temperature (e.g., -10 °C) to induce crystallization.

-

Purification: Collect the resulting purple needle-shaped crystals by vacuum filtration. Further purification can be achieved by recrystallization from petroleum ether.

Applications and Workflow Visualization

As a key intermediate, this compound plays a significant role in the synthesis of various pharmaceuticals. Its most prominent application is in the multi-step synthesis of Rilpivirine.[2]

Role in Rilpivirine Synthesis

The synthesis of Rilpivirine involves the coupling of this compound with other heterocyclic intermediates. The bromo- and amino- functionalities of the molecule allow for sequential reactions to build the complex structure of the final drug product.

Caption: Synthetic workflow from this compound to Rilpivirine.

General Experimental Workflow for Analysis

A typical workflow for the analysis and characterization of synthesized this compound is depicted below.

Caption: Analytical workflow for this compound characterization.

Conclusion

This compound is an indispensable building block in modern organic synthesis, particularly in the pharmaceutical industry. While a detailed quantitative analysis of its solubility in various organic solvents requires further experimental investigation, the principles outlined in this guide provide a solid foundation for its effective use. The provided experimental protocols for solubility determination and synthesis offer practical guidance for researchers. The visualization of its role in the synthesis of Rilpivirine underscores its importance in the development of life-saving medicines.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. innospk.com [innospk.com]

- 3. This compound 98 24596-19-8 [sigmaaldrich.com]

- 4. chem.ws [chem.ws]

- 5. benchchem.com [benchchem.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Crystal Structure of 4-Bromo-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-Bromo-2,6-dimethylaniline, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document details the crystallographic data, experimental protocols for its determination, and a visual representation of the experimental workflow.

Introduction

This compound (C₈H₁₀BrN) is an aromatic organic intermediate with significant applications in fields such as the development of aromatic conductive polymers and organometallic chemistry.[1][2] Its role as an intermediate in the synthesis of the HIV drug Rilpivirine underscores its importance in pharmaceutical manufacturing.[3] A thorough understanding of its solid-state structure is crucial for quality control, polymorphism screening, and rational drug design. This guide summarizes the key findings from the single-crystal X-ray diffraction study of this compound.

Crystal Structure and Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[2] The asymmetric unit contains two independent molecules.[1][2] In the crystal structure, molecules are linked by intermolecular N—H···N hydrogen bonds, which contribute to the stabilization of the crystal packing.[1][2] The bromine, nitrogen, and methyl carbon atoms are essentially coplanar with the benzene (B151609) ring.[1][2]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₈H₁₀BrN |

| Formula Weight | 200.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 20.141 (4) Å |

| b | 5.150 (1) Å |

| c | 17.300 (4) Å |

| β | 111.53 (3)° |

| Volume | 1669.3 (7) ų |

| Z | 8 |

| Density (calculated) | 1.592 Mg/m³ |

| Absorption Coefficient (μ) | 4.85 mm⁻¹ |

| Temperature | 294 (2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from Liu et al., Acta Crystallographica Section E, 2008.[1][2]

Data Collection and Refinement

The data collection and structure refinement parameters provide insight into the quality of the crystallographic study.

| Parameter | Value |

| Diffractometer | Enraf–Nonius CAD-4 |

| Measured Reflections | 3392 |

| Independent Reflections | 3268 |

| Reflections with I > 2σ(I) | 1523 |

| R_int | 0.040 |

| R[F² > 2σ(F²)] | 0.064 |

| wR(F²) | 0.166 |

| Goodness-of-fit (S) | 1.06 |

| Parameters | 183 |

Data sourced from Liu et al., Acta Crystallographica Section E, 2008.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the bromination of 2,6-dimethylaniline (B139824).[3][4] A common procedure involves the following steps:

-

Acidification: 2,6-dimethylaniline is dissolved in a mixture of hydrochloric acid and water to protonate the amino group, forming the anilinium salt. This step is crucial for directing the bromination to the para position.[4]

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.[4]

-

Bromination: Liquid bromine is slowly added to the cooled solution. The rate of addition is carefully controlled to prevent the formation of byproducts.[4]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[4]

-

Work-up: Upon completion, the reaction mixture is filtered. The solid is then treated with a saturated sodium carbonate solution to neutralize the excess acid and deprotonate the anilinium salt, yielding the free amine as a reddish oil.[4]

-

Extraction and Purification: The product is extracted with an organic solvent such as petroleum ether. The organic phase is dried and concentrated.[4]

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation.[1] The purified compound (0.5 g) was dissolved in hexane (B92381) (20 ml), and the solvent was allowed to evaporate slowly at room temperature over approximately 7 days.[1]

X-ray Data Collection and Structure Solution

The crystallographic data were collected on an Enraf–Nonius CAD-4 diffractometer.[1] The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1][2]

Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis and structural determination of this compound.

Conclusion

This guide has provided a detailed technical overview of the crystal structure of this compound. The presented crystallographic data and experimental protocols offer valuable information for researchers and professionals in the fields of chemistry and drug development. The well-defined solid-state structure, stabilized by hydrogen bonding, provides a solid foundation for further studies and applications of this important chemical intermediate.

References

A Theoretical and Computational Deep Dive into 4-Bromo-2,6-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 4-Bromo-2,6-dimethylaniline. This molecule is a key intermediate in the synthesis of pharmaceuticals, such as the HIV drug Rilpivirine, making a thorough understanding of its structural, electronic, and reactive properties crucial for process optimization and the design of new chemical entities.[1] While extensive experimental data on its crystal structure exists, this document focuses on the in-silico methodologies that complement and predict its behavior.

Introduction to Computational Modeling

Computational chemistry and molecular modeling serve as powerful tools in modern chemical research, offering insights that can be difficult or impossible to obtain through experimental means alone. For a molecule like this compound, theoretical calculations can elucidate its optimized geometry, vibrational frequencies, electronic properties, and reactivity. Density Functional Theory (DFT) is a robust and widely used method for such investigations, providing a good balance between accuracy and computational cost.[2]

Theoretical Methodology: A Practical Protocol

A typical computational study of this compound would involve the following steps, which are outlined to provide a reproducible workflow.

Molecular Structure Optimization

The first and most critical step is to determine the lowest energy conformation of the molecule. This is achieved through a geometry optimization calculation.

Protocol:

-

Initial Structure Input: The molecular structure of this compound is drawn using a molecular editor and imported into the computational chemistry software (e.g., Gaussian, ORCA, Spartan).

-

Choice of Method and Basis Set: A suitable level of theory is chosen. A common and effective choice is the B3LYP functional with a 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is known to provide accurate geometries and electronic properties for a wide range of organic molecules.

-

Optimization Algorithm: A quasi-Newton optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is typically used to find the minimum on the potential energy surface.

-

Convergence Criteria: The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a true minimum.

The workflow for this process can be visualized as follows:

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-2,6-dimethylaniline, a key intermediate in the pharmaceutical industry, notably in the synthesis of the HIV drug Rilpivirine.[1] This document details the starting materials, experimental protocols, and methods for controlling by-product formation.

Core Synthesis Pathway: Electrophilic Bromination of 2,6-dimethylaniline (B139824)

The principal and most widely documented method for the synthesis of this compound is the electrophilic aromatic substitution of 2,6-dimethylaniline. The starting material, 2,6-dimethylaniline, is readily available. The core of this synthesis involves the selective introduction of a bromine atom at the para-position of the aniline (B41778) ring. The high reactivity of the aniline derivative necessitates careful control of reaction conditions to achieve high selectivity and yield.[2]

The amino group (-NH2) is a strong activating group, directing electrophiles to the ortho and para positions. In the case of 2,6-dimethylaniline, the ortho positions are sterically hindered by the methyl groups, thus favoring substitution at the para position. However, the high reactivity can also lead to the formation of undesired by-products, such as 3-bromo-2,6-dimethylaniline (B2819372) and di-brominated products.[2]

To mitigate the formation of these by-products, the reaction is typically carried out in a strongly acidic medium. The acid protonates the amino group, forming an anilinium ion. This deactivates the ring and directs the incoming electrophile to the para position.[3]

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2,6-dimethylaniline.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two primary methods for the bromination of 2,6-dimethylaniline are detailed below, one using liquid bromine in an acidic medium and the other employing N-Bromosuccinimide (NBS) as a milder brominating agent.

Method 1: Bromination using Liquid Bromine in Acidic Medium

This is a traditional and widely cited method for the synthesis of this compound.

Experimental Protocol:

-

Dissolution of Starting Material: In a reaction vessel, dissolve 12.4 g (102 mmol) of 2,6-dimethylaniline in a mixture of 20 mL of hydrochloric acid and 200 mL of water. Ensure the pH of the system is below 2.[3]

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.[3]

-

Addition of Bromine: Slowly add liquid bromine (125 mmol) to the reaction system over a period of 2 hours. It is crucial to control the rate of addition to suppress side reactions.[3] Using liquid bromine vapor has been found to be an effective way to control the addition rate.[3]

-

Reaction: Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate (B1210297) and petroleum ether (1:8 v/v).[3]

-

Isolation of Intermediate: Upon completion of the reaction, a large amount of pinkish-white precipitate will form. Filter the solid.

-

Neutralization and Extraction: Slowly add a saturated aqueous solution of sodium carbonate to the filtered solid until the pH is greater than 12. A red oily substance will be generated. Extract the organic phase with petroleum ether (3 x 50 mL).[3]

-

Drying and Crystallization: Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate the solution. Allow the concentrated solution to stand overnight at a low temperature (-10°C) to induce crystallization.[3]

-

Final Product Isolation: Collect the resulting purple needle-shaped crystals by vacuum filtration. This should yield approximately 13.7 g (67%) of this compound.[3]

Method 2: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can also be used for the synthesis of this compound. This method often proceeds under neutral conditions and can offer advantages in terms of handling and by-product profiles.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,6-dimethylaniline (1 mmol) in acetonitrile (B52724) (5 mL), add ammonium (B1175870) acetate (10 mol%).[4]

-

Addition of NBS: Add N-Bromosuccinimide (1.05 mmol) to the mixture.[4]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.[4]

-

Work-up: Once the reaction is complete, concentrate the mixture under vacuum. Extract the residue with a 1:1 mixture of ethyl acetate and water (3 x 5 mL).[4]

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (10:1) eluent system to obtain the pure monobrominated product.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via different methods.

| Starting Material | Brominating Agent | Solvent/Catalyst | Reaction Temperature | Yield (%) | Melting Point (°C) | Reference |

| 2,6-Dimethylaniline | Liquid Bromine | Hydrochloric Acid/Water | 0°C to Room Temp. | 67 | 47.3 - 48.0 | [3] |

| 2,6-Dimethylaniline | Liquid Bromine | Glacial Acetic Acid | Not specified | 80-85 | Not specified | [2] |

| 2,6-Dimethylaniline | N-Bromosuccinimide | Acetonitrile/Ammonium Acetate | Room Temperature | High (specifics not given) | Not specified | [4] |

Control of By-Product Formation

The primary challenge in the synthesis of this compound is the control of regioselectivity and the prevention of over-bromination. The following diagram illustrates the logical relationship between reaction conditions and product distribution.

Caption: Factors influencing the selective synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Brown or purple needle-shaped crystals |

| Melting Point | 47-51 °C[1] |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ (ppm): 7.04 (s, 2H, Ar-H), 3.53 (br s, 2H, NH₂), 2.12 (s, 6H, CH₃)[5] |

Conclusion

The synthesis of this compound is a well-established process primarily achieved through the electrophilic bromination of 2,6-dimethylaniline. Careful control of reaction conditions, particularly the use of an acidic medium and controlled addition of the brominating agent, is crucial for maximizing the yield of the desired para-isomer and minimizing by-product formation. The use of milder brominating agents like N-Bromosuccinimide offers an alternative route with potentially higher selectivity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,6-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylaniline (B139824), also known as 2,6-xylidine, is a crucial intermediate in the synthesis of a wide range of commercially significant organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity in electrophilic aromatic substitution reactions is of paramount importance for the introduction of various functional groups onto the aromatic ring, enabling the generation of diverse molecular architectures. However, the unique structural features of 2,6-dimethylaniline, namely the presence of two sterically demanding methyl groups ortho to the activating amino group, profoundly influence its reactivity and the regioselectivity of these transformations. This technical guide provides a comprehensive overview of the core electrophilic substitution reactions of 2,6-dimethylaniline, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in harnessing its synthetic potential.

The steric hindrance imposed by the ortho-methyl groups in 2,6-dimethylaniline leads to a reduction in the nucleophilicity of the amino group and can direct electrophilic attack to specific positions on the aromatic ring, often in a manner distinct from that of unhindered anilines. Understanding and controlling these steric and electronic effects are critical for achieving desired product outcomes. This guide will delve into key electrophilic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions, providing a detailed examination of each.

The Influence of Steric Hindrance

The two methyl groups at the 2 and 6 positions of the aniline (B41778) ring create significant steric congestion around the amino group. This has several important consequences for electrophilic substitution reactions:

-

Reduced Reactivity of the Amino Group: The steric bulk hinders the approach of electrophiles to the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to aniline.

-

Altered Regioselectivity: While the amino group is a strong ortho, para-director, the steric hindrance at the ortho positions (which are blocked by methyl groups) makes the para-position (C4) the most favored site for electrophilic attack. However, under certain conditions, substitution at the meta-position (C3/C5) can be observed, particularly in strongly acidic media where the anilinium ion is the reactive species.

-

Inhibition of Resonance: The steric clash between the ortho-methyl groups and the amino group can cause the amino group to twist out of the plane of the benzene (B151609) ring. This reduces the overlap between the nitrogen lone pair and the aromatic π-system, thereby diminishing the activating effect of the amino group.

The interplay of these factors makes the outcomes of electrophilic substitution reactions of 2,6-dimethylaniline highly dependent on the specific reaction conditions, including the nature of the electrophile, the solvent, and the temperature.

Halogenation

Halogenation, particularly bromination, of 2,6-dimethylaniline has been well-studied and demonstrates the profound influence of reaction conditions on regioselectivity.

Bromination

The bromination of 2,6-dimethylaniline can selectively yield either the 4-bromo or 3-bromo isomer depending on the reaction medium.

-

Para-Bromination: In a neutral or weakly acidic medium, such as glacial acetic acid, the strongly activating and para-directing influence of the amino group dominates. The steric hindrance of the ortho-methyl groups directs the incoming electrophile almost exclusively to the para-position.

-

Meta-Bromination: In a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH3+). This group is strongly deactivating and meta-directing. Consequently, bromination in the presence of a strong acid leads to the formation of the 3-bromo derivative.

Table 1: Regioselectivity in the Bromination of 2,6-Dimethylaniline

| Reaction Conditions | Major Product | Yield (%) | Reference |

| Bromine in glacial acetic acid | 4-Bromo-2,6-dimethylaniline | 80-85 | [1] |

| Bromine in strongly acidic medium | 3-Bromo-2,6-dimethylaniline | Substantial amounts | [1] |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported procedure for the selective para-bromination of 2,6-dimethylaniline.

Materials:

-

2,6-Dimethylaniline

-

Concentrated Hydrochloric Acid

-

Water

-

Liquid Bromine

-

Saturated Sodium Carbonate Solution

-

Petroleum Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

A solution of hydrochloric acid (20 mL) in water (200 mL) is slowly added to 2,6-dimethylaniline (12.4 g, 102 mmol) until the pH of the system is less than 2.

-

The mixture is cooled to 0°C in an ice bath.

-

Liquid bromine vapor (125 mmol) is slowly introduced into the reaction system over 2 hours while maintaining the temperature at 0°C.

-

The reaction progress is monitored by TLC (Eluent: Ethyl acetate (B1210297)/Petroleum ether = 1:8).

-

Upon completion of the reaction, a large amount of pinkish-white precipitate is formed.

-

The solid is collected by filtration.

-

Saturated sodium carbonate solution is slowly added to the filtrate to adjust the pH to >12, resulting in the formation of a red oily substance.

-

The organic phase is extracted with petroleum ether (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The concentrated solution is frozen overnight to yield purple needle-shaped crystals of this compound.

-

The product is collected by vacuum filtration. Yield: 13.7 g (67%).

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Nitration

Direct nitration of 2,6-dimethylaniline is generally avoided as it can lead to oxidation of the amino group and the formation of a mixture of products. A more controlled and selective approach involves the protection of the amino group prior to nitration. The N-acetyl or N-tosyl derivatives are commonly used for this purpose.

The nitration of N-(p-toluenesulfonyl)-2,6-dimethylanilide in aqueous acetic acid has been reported to yield 2,6-dimethyl-4-nitroaniline (B101641) after deacylation, with yields of 80-90%.[2] This highlights the effectiveness of the protecting group strategy for achieving high regioselectivity.

Proposed Experimental Protocol: Synthesis of 4-Nitro-2,6-dimethylaniline

This protocol is adapted from the procedure for the nitration of the analogous 2,6-diethylaniline.[3]

Step 1: Protection of the Amino Group (N-Tosylation)

-

Dissolve 2,6-dimethylaniline (1 equivalent) in dry pyridine.

-

Cool the solution in an ice-salt bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the cooled solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the N-(2,6-dimethylphenyl)-p-toluenesulfonamide.

-

Filter the solid, wash with cold water, and dry. Recrystallize from ethanol (B145695) if necessary.

Step 2: Nitration of the Protected Aniline

-

Suspend the dried N-(2,6-dimethylphenyl)-p-toluenesulfonamide in a mixture of acetic acid and sulfuric acid.

-

Cool the mixture in an ice bath.

-

Add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the N-(4-nitro-2,6-dimethylphenyl)-p-toluenesulfonamide.

-

Collect the product by filtration, wash with cold water, and dry.

Step 3: Deprotection (Removal of the Tosyl Group)

-

Dissolve the N-(4-nitro-2,6-dimethylphenyl)-p-toluenesulfonamide in concentrated sulfuric acid.

-

Heat the reaction mixture (e.g., at 50°C) for approximately 1 hour, monitoring the reaction by TLC.

-

Carefully pour the mixture into an ice-water mixture to precipitate the 4-nitro-2,6-dimethylaniline.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethyl acetate).

Reaction Pathway for the Synthesis of 4-Nitro-2,6-dimethylaniline

Caption: Synthesis of 4-nitro-2,6-dimethylaniline via a protection strategy.

Sulfonation

Similar to other electrophilic substitution reactions, the sulfonation of 2,6-dimethylaniline is highly dependent on the reaction conditions.

-

Para-Sulfonation: The "baking" process, which involves heating 2,6-dimethylanilinium (B14323929) hydrogensulfate, leads to the formation of 2,6-dimethylaniline-4-sulfonic acid as the sole product.

-

Meta-Sulfonation: In contrast, sulfonation with fuming sulfuric acid (oleum) results in the formation of 2,6-dimethylaniline-3-sulfonic acid as the major product.

Table 2: Regioselectivity in the Sulfonation of 2,6-Dimethylaniline

| Reaction Conditions | Major Product | Reference |

| Heating 2,6-dimethylanilinium hydrogensulfate | 2,6-Dimethylaniline-4-sulfonic acid | [4] |

| Fuming sulfuric acid (oleum) | 2,6-Dimethylaniline-3-sulfonic acid | [4] |

Proposed Experimental Protocol: Synthesis of 2,6-Dimethylaniline-4-sulfonic acid (Baking Process)

Materials:

-

2,6-Dimethylaniline

-

Concentrated Sulfuric Acid

-

o-Dichlorobenzene (as solvent, optional)

Procedure:

-

Carefully add concentrated sulfuric acid to an equimolar amount of 2,6-dimethylaniline with cooling to form 2,6-dimethylanilinium hydrogensulfate.

-

The resulting salt is then heated at a high temperature (e.g., 180-200°C) for several hours. The reaction can be carried out neat or in a high-boiling solvent like o-dichlorobenzene.

-

The progress of the rearrangement can be monitored by taking aliquots and analyzing them (e.g., by HPLC or NMR after work-up).

-

After cooling, the reaction mixture is diluted with water, and the product is isolated, which may involve neutralization and crystallization.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines, including 2,6-dimethylaniline. The lone pair of electrons on the nitrogen atom of the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the catalyst and the aromatic ring.[4][5]

To overcome this limitation, the amino group must first be protected, typically as an acetanilide. The resulting N-acetyl group is still activating and ortho, para-directing, but it is less basic and does not coordinate as strongly with the Lewis acid catalyst, allowing the Friedel-Crafts reaction to proceed.

Proposed Synthetic Route for Friedel-Crafts Acylation

A plausible route for the Friedel-Crafts acylation of 2,6-dimethylaniline would involve a two-step process: N-acetylation followed by the Friedel-Crafts acylation of the resulting acetanilide.

Step 1: N-Acetylation of 2,6-Dimethylaniline

A protocol for the N-acetylation of 2,6-dimethylaniline using acetyl chloride in glacial acetic acid with sodium acetate has been reported.[6]

Step 2: Friedel-Crafts Acylation of N-(2,6-dimethylphenyl)acetamide

A general method for the Friedel-Crafts acylation of anilides using a gallium(III) triflate catalyst in the presence of lithium perchlorate (B79767) has been described, which could be adapted for N-(2,6-dimethylphenyl)acetamide.[7][8]

Table 3: Proposed Conditions for Friedel-Crafts Acylation of N-(2,6-dimethylphenyl)acetamide

| Acylating Agent | Catalyst | Solvent | Expected Major Product |

| Acetic Anhydride | Ga(OTf)₃ / LiClO₄ | Nitromethane | 4-Acetylamino-3,5-dimethylacetophenone |

Logical Workflow for Friedel-Crafts Acylation of 2,6-Dimethylaniline

Caption: A proposed pathway for the Friedel-Crafts acylation of 2,6-dimethylaniline.

Conclusion

The electrophilic substitution reactions of 2,6-dimethylaniline are characterized by a fascinating interplay of electronic and steric effects. The presence of the two ortho-methyl groups significantly influences the regioselectivity of these reactions, often necessitating specific reaction conditions or the use of protecting group strategies to achieve the desired products. Halogenation and sulfonation can be directed to either the para- or meta-positions by careful control of the reaction medium's acidity. For nitration, protection of the amino group is essential for achieving high yields of the para-substituted product. While direct Friedel-Crafts reactions are challenging, a pathway involving the corresponding anilide offers a viable route to acylated derivatives. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic functionalization of this important synthetic building block. Further research into novel catalytic systems may yet unlock more direct and efficient methods for the electrophilic substitution of this sterically hindered aniline.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Lewis-Acid-Catalyzed Selective Friedel-Crafts Reaction or Annulation between Anilines and Glyoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Explain why: Aniline does not undergo Friedel–Crafts reaction ? | Sathee Forum [forum.prutor.ai]

- 6. benchchem.com [benchchem.com]

- 7. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 8. EP1359141B1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

The Versatility of 4-Bromo-2,6-dimethylaniline: A Technical Guide to its Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dimethylaniline is a versatile halogenated aromatic amine that serves as a crucial building block in a multitude of organic transformations. Its unique structural features, including a reactive bromine atom and sterically hindering methyl groups, make it an invaluable precursor for the synthesis of complex organic molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in organic chemistry, with a focus on its role in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. Detailed experimental protocols, quantitative data, and visual representations of key chemical pathways are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction

This compound, also known as 4-bromo-2,6-xylidine, is an organic compound with the chemical formula C₈H₁₀BrN.[1] Its molecular structure, featuring a bromine atom at the para-position and two methyl groups ortho to the amino group, imparts a unique combination of reactivity and steric hindrance. These characteristics make it a strategic starting material for a variety of synthetic applications, ranging from the production of life-saving pharmaceuticals to the development of novel materials with tailored properties. This guide will delve into the core applications of this compound, providing practical insights and methodologies for its utilization in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 24596-19-8 | [1] |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | |

| Appearance | Brown crystalline solid | [1] |

| Melting Point | 48-51 °C | |

| Boiling Point | 258.8 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 110.3 ± 25.9 °C | [1] |

Key Synthetic Applications

This compound is a cornerstone intermediate in several key areas of organic synthesis, most notably in the pharmaceutical industry and in the construction of complex molecular architectures via cross-coupling reactions.

Pharmaceutical Synthesis: The Case of Rilpivirine

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1] The synthesis involves a multi-step process, beginning with a palladium-catalyzed Heck reaction.

Caption: Synthetic pathway to Rilpivirine from this compound.

Step 1: Heck Reaction - Synthesis of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enamide

-

Materials: this compound, acrylamide, palladium(II) acetate (B1210297) (Pd(OAc)₂), tri(o-tolyl)phosphine (P(o-tolyl)₃), sodium acetate (NaOAc), and N,N-dimethylacetamide (DMAc).

-

Procedure: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound, acrylamide, sodium acetate, and tri(o-tolyl)phosphine in DMAc. Add palladium(II) acetate to the mixture. Heat the reaction mixture to approximately 130°C and stir for 24 hours. After cooling, the product can be isolated by precipitation with water, followed by filtration and purification.

-

Quantitative Data: This reaction has been reported to proceed with a yield of approximately 51%.

Step 2: Dehydration - Synthesis of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile

-

Materials: (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enamide, phosphorus oxychloride (POCl₃).

-